![molecular formula C8H10BrNO B3101227 O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine CAS No. 1388053-92-6](/img/structure/B3101227.png)
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine
Overview
Description
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine typically involves the bromination of 2-methylphenylmethanol followed by the introduction of the hydroxylamine group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The hydroxylamine group can be introduced through a reaction with hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the hydroxylamine group.
2-Bromo-4’-methylpropiophenone: Contains a bromine and methyl group but differs in the overall structure.
4-Bromo-N-(2-methylphenyl)benzamide: Contains a bromine and methyl group but has an amide functional group instead of hydroxylamine.
Uniqueness
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine is unique due to the presence of both a bromine atom and a hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a bromo-substituted aromatic ring. The presence of the bromine atom and the methyl group on the phenyl ring can influence its reactivity and biological interactions.
Hydroxylamines, including this compound, can interact with various biological targets:
- Enzyme Inhibition : The hydroxylamine group can form covalent bonds with active sites of enzymes, potentially leading to inhibition or modification of enzyme activity. This interaction affects various biochemical pathways and cellular processes.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that this compound may also exhibit such activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of hydroxylamines. For instance, derivatives with similar functional groups have demonstrated effective inhibition against various pathogens:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
7b | 0.30 | Pseudomonas aeruginosa |
These findings suggest that this compound could possess comparable antimicrobial efficacy .
Cytotoxicity and Safety
Evaluating the safety profile is essential for any therapeutic agent. Research indicates that certain hydroxylamines exhibit low hemolytic activity, suggesting a favorable safety profile:
- Hemolytic Activity : % Lysis range from 3.23% to 15.22% compared to Triton X-100.
- Cytotoxicity : IC50 values exceeding 60 µM indicate low toxicity in cell lines .
Case Studies and Research Findings
- In Vitro Studies : Hydroxylamines have been assessed for their ability to inhibit bacterial growth and biofilm formation. For example, compounds similar to this compound showed significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis .
- Molecular Mechanisms : Investigations into the molecular mechanisms revealed that hydroxylamines can affect gene expression by altering histone methylation levels, which can influence tumor cell behavior .
- Comparative Analysis : A comparative study indicated that modifications in the aromatic ring structure (such as bromination) can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUXTVARLYRKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.